Endurobol
Descripción general
Descripción
Cardarine, también conocido como GW501516 o Endurobol, es un agonista sintético del receptor activado por proliferador de peroxisomas delta (PPARδ). Se desarrolló en la década de 1990 a través de la investigación colaborativa entre GlaxoSmithKline y Ligand Pharmaceuticals. Cardarine ha ganado atención por sus beneficios potenciales en la mejora del metabolismo lipídico, la homeostasis energética y el rendimiento físico .
Aplicaciones Científicas De Investigación
Química: Cardarine se utiliza como un compuesto modelo para estudiar la activación del PPARδ y sus efectos sobre el metabolismo lipídico.
Biología: La investigación ha demostrado que Cardarine puede mejorar la función mitocondrial, aumentar la oxidación de los ácidos grasos y mejorar la sensibilidad a la insulina.
Medicina: Cardarine tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades metabólicas como la dislipidemia, la diabetes mellitus tipo 2 y la obesidad. También se ha investigado por sus efectos cardioprotectores y antiinflamatorios.
Industria: Cardarine se utiliza en el desarrollo de suplementos para mejorar el rendimiento, aunque su uso es controvertido debido a los posibles riesgos para la salud
Mecanismo De Acción
Cardarine ejerce sus efectos activando el receptor PPARδ, que regula la expresión de genes implicados en la oxidación de los ácidos grasos y el metabolismo energético. La activación del PPARδ conduce a un aumento de la biogénesis mitocondrial, una mayor capacidad oxidativa muscular y una mejor resistencia. Cardarine se dirige a tejidos con alta actividad metabólica, como los músculos esqueléticos, el corazón y el hígado .
Análisis Bioquímico
Biochemical Properties
Endurobol is a selective agonist (activator) of the PPARδ receptor . It displays high affinity and potency for PPARδ, with over 1,000-fold selectivity over PPARα and PPARγ . In rats, the binding of this compound to PPARδ recruits the coactivator PGC-1α . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates the mitochondrial function in various tissues, improving lipid metabolism and energy homeostasis . PPARδ receptors, which this compound activates, are expressed mainly in active metabolic tissues such as skeletal muscles, the heart, the liver, and neurons . Activation of these receptors increases fatty acid oxidation, saving glycogen stores . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its action as a PPARδ receptor agonist . The activation of the PPAR-delta pathway by this compound leads to an increase in endurance and acceleration of metabolism while lowering blood lipid levels . This mechanism involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, high doses of this compound given to mice dramatically improved their physical performance . Long-term administration of this compound was associated with the rapid development of cancer in several organs in both mice and rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, low doses of this compound prevented arterial damage in mice . An increase in dosage did not change the magnitude of this protective effect . At high doses, this compound was associated with an increased risk of some forms of tumors in rats and mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It shifts energy metabolism from glucose to fatty acids . This shift in metabolic pathways involves interactions with various enzymes and cofactors and can affect metabolic flux or metabolite levels.
Métodos De Preparación
Cardarine se sintetiza mediante química combinatoria y diseño de fármacos basado en la estructura. La ruta sintética implica la formación del anillo tiazol y la unión del grupo trifluorometilfenilo. Las condiciones de reacción típicas incluyen el uso de disolventes como la dimetilformamida (DMF) y catalizadores como el carbonato de potasio. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza mediante condiciones de reacción controladas y técnicas de purificación .
Análisis De Reacciones Químicas
Cardarine experimenta varias reacciones químicas, que incluyen:
Oxidación: Cardarine se puede oxidar para formar sulfoxidos y sulfonas. Los reactivos comunes para la oxidación incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir los sulfoxidos de nuevo a sulfuros usando reactivos como el borohidruro de sodio.
Sustitución: Cardarine puede sufrir reacciones de sustitución nucleófila, donde el grupo trifluorometilo puede ser reemplazado por otros nucleófilos en condiciones específicas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones utilizados
Comparación Con Compuestos Similares
Cardarine a menudo se compara con otros agonistas del PPARδ y moduladores selectivos de los receptores de andrógenos (SARM). Compuestos similares incluyen:
Ostarine (MK-2866): Un SARM que promueve el crecimiento muscular y mejora el rendimiento físico.
SR9009 (Stenabolic): Un agonista de Rev-ErbA que mejora la resistencia y el metabolismo de las grasas.
Andarine (S4): Un SARM que aumenta la masa muscular y la fuerza. Cardarine es único en su capacidad de activar el PPARδ sin unirse a los receptores de andrógenos, lo que lo diferencia de los SARM .
Propiedades
IUPAC Name |
2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3S2/c1-12-9-16(7-8-17(12)28-10-19(26)27)29-11-18-13(2)25-20(30-18)14-3-5-15(6-4-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBLKRPLXZNVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041037 | |
Record name | GW501516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug regulates fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue. Overexpression of PPARdelta using a transgenic murine model promotes an increase of muscle oxidative capability. It also plays a major role in the metabolic adaptations to western diet characterized by an excessive amount of saturated fat. | |
Record name | Cardarine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05416 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
317318-70-0 | |
Record name | GW 501516 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317318-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 501516 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317318700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cardarine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05416 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GW501516 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-501516 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I2HA1NU22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of GW501516?
A: GW501516 acts as a selective agonist of PPARδ, a nuclear receptor involved in regulating lipid and glucose metabolism. [, , , , , , , , , ]
Q2: How does GW501516 interact with PPARδ and what are the downstream consequences?
A: Upon binding to PPARδ, GW501516 induces a conformational change that promotes its heterodimerization with retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) located in the promoter regions of target genes. [, , , , , ] This interaction modulates the transcription of genes involved in various cellular processes, including lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. [, , , , , , , , , , , , , , , , , ]
Q3: What are the key downstream effects of PPARδ activation by GW501516 in skeletal muscle?
A3: GW501516-mediated PPARδ activation in skeletal muscle has been shown to:
- Enhance fatty acid oxidation through the upregulation of genes such as carnitine palmitoyltransferase 1b (CPT1b). [, ]
- Increase mitochondrial biogenesis and energy expenditure, potentially through the induction of PGC-1α and uncoupling proteins (UCPs). [, , , ]
- Promote a shift towards a more oxidative muscle fiber type, characterized by increased expression of myosin heavy chain I (MHC I). []
- Improve insulin sensitivity and glucose uptake. [, , , ]
Q4: How does GW501516 impact the liver in the context of metabolic disorders?
A4: Research suggests that GW501516:
- Decreases hepatic steatosis by reducing lipid accumulation and improving liver function in models of non-alcoholic fatty liver disease (NAFLD). [, ]
- Improves glucose metabolism by enhancing insulin sensitivity and reducing insulin resistance. [, , ]
- Modulates the expression of key enzymes involved in glucose and lipid metabolism, such as sterol regulatory element-binding protein 1c (SREBP-1c) and GLUT2. [, ]
Q5: Does GW501516 influence inflammation?
A5: GW501516 has demonstrated anti-inflammatory effects in various models:
- Reduction of inflammation in the liver of rats with NAFLD. []
- Amelioration of tubulointerstitial inflammation in a proteinuric kidney disease mouse model, potentially via the TAK1-NFκB pathway. []
- Inhibition of LPS-triggered glutamate release in BV-2 microglial cells, suggesting a potential role in modulating neuroinflammation. []
Q6: Is there any spectroscopic data available for GW501516?
A6: While the provided research papers do not delve into detailed spectroscopic characterization, such information might be found in chemical databases or patents related to the compound.
Q7: What is known about the stability and material compatibility of GW501516?
A7: The research papers primarily focus on the biological activity of GW501516, and detailed information on its material compatibility and stability under various conditions is limited.
Q8: Does GW501516 exhibit any catalytic properties?
A8: GW501516 is primarily recognized for its role as a ligand for PPARδ and does not appear to possess intrinsic catalytic properties based on the provided research.
Q9: How stable is GW501516 under different conditions?
A9: The provided research primarily focuses on the biological effects of GW501516, and specific data on its stability under various conditions is limited.
Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of GW501516?
A10: The research papers do not provide details on specific formulation strategies for GW501516.
Q11: What are the SHE regulations surrounding GW501516?
A: While specific SHE regulations may vary between countries and regions, GW501516 is often subject to restrictions due to its potential for misuse in performance enhancement and concerns regarding its long-term safety profile. [, ]
Q12: What is known about the pharmacokinetics (PK) of GW501516?
A12: The research papers do not provide comprehensive information on the ADME properties of GW501516.
Q13: What in vitro models have been used to study the efficacy of GW501516?
A13: Various cell-based assays have been employed, including:
- Cultured human and rodent skeletal muscle cells to investigate its effects on glucose uptake, fatty acid oxidation, and gene expression. [, , , ]
- Human umbilical vein endothelial cells (HUVECs) to assess its impact on proliferation, apoptosis, and the expression of PAI-1. [, ]
- BV-2 microglial cells to study its role in modulating neuroinflammation and glutamate release. []
Q14: What animal models have been used to investigate the effects of GW501516?
A14: Research has utilized various animal models, including:
- Rodent models of diet-induced obesity (DIO), NAFLD, and type 2 diabetes to assess its metabolic effects. [, , , ]
- Mouse models of proteinuric kidney disease to investigate its impact on renal inflammation. []
- Rat models of corneal damage to assess its potential antifibrotic effects. []
Q15: Have there been any clinical trials conducted with GW501516?
A: While some clinical trials were initiated to evaluate GW501516 for the treatment of dyslipidemia, they were halted due to concerns regarding its long-term safety profile. [, , ]
Q16: Are there any known resistance mechanisms associated with GW501516?
A16: The provided research does not specifically address resistance mechanisms to GW501516.
Q17: What are the known toxicological concerns regarding GW501516?
A: Long-term animal studies raised concerns about the potential for GW501516 to promote tumor development and reduce lifespan, leading to the termination of its clinical development. [, ]
Q18: What drug delivery strategies have been explored for GW501516?
A18: The provided research papers do not focus on specific drug delivery strategies for this compound.
Q19: Are there any biomarkers associated with GW501516 efficacy or toxicity?
A19: The research papers do not explicitly identify specific biomarkers for GW501516 efficacy or toxicity.
Q20: What analytical methods have been used to characterize and quantify GW501516?
A20: Various analytical techniques are commonly employed for the characterization and quantification of GW501516, including:
- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for detection and quantification in biological samples. []
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective analysis in various matrices. []
- Liquid chromatography-high resolution mass spectrometry (LC-HRMS) for confirmation of GW501516 identification in biological samples like hair. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.